Glyceryl-d5 Monothioglycolate
Description
Properties
Molecular Formula |
C₅H₅D₅O₄S |
|---|---|
Molecular Weight |
171.23 |
Synonyms |
Mercapto-acetic Acid Ester with glycerol-d5; Acetic acid, mercapto-, monoester with 1,2,3-propanetriol-d5; Acetic acid, mercapto-, monoester with glycerol-d5; Glycerin-d5 monothioglycolate; Glycerol monomercaptoacetate-d5 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Enriched Glyceryl Monothioglycolate Analogs
Strategies for Site-Specific Deuterium (B1214612) Labeling in Complex Organic Structures
The introduction of deuterium at specific positions within a molecule is a critical aspect of synthesizing isotopically labeled compounds. Several methods are available, each offering distinct advantages in terms of selectivity and efficiency.
Deuteration Through Catalytic Hydrogen/Deuterium Exchange Reactions
Catalytic hydrogen/deuterium (H/D) exchange represents a straightforward approach for introducing deuterium into organic molecules. This method typically involves the use of a catalyst, such as a transition metal, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, commonly deuterium oxide (D₂O) or deuterium gas (D₂). For a polyol like glycerol (B35011), this method can be employed, although controlling the specific positions of deuteration can be challenging due to the presence of multiple hydroxyl groups. The efficiency of the exchange can be influenced by factors such as the choice of catalyst, reaction temperature, and pressure.
| Parameter | Condition | Effect on Deuteration |
| Catalyst | Platinum, Palladium, Rhodium | Influences the rate and regioselectivity of the exchange. |
| Deuterium Source | D₂O, D₂ gas | Provides the deuterium atoms for the exchange reaction. |
| Temperature | Elevated temperatures | Increases the reaction rate but may decrease selectivity. |
| Pressure | High pressure (for D₂ gas) | Increases the concentration of the deuterium source, driving the reaction forward. |
Stereoselective and Regioselective Deuterium Incorporation via Novel Reagents
To achieve a higher degree of control over the position and stereochemistry of deuterium incorporation, specialized reagents and methodologies are employed. These methods are particularly important when synthesizing chiral molecules where the position of the deuterium atom can have significant stereochemical implications. The use of chiral catalysts or deuterated reducing agents allows for the introduction of deuterium at specific prochiral centers with high enantioselectivity.
Total Synthesis Approaches Utilizing Pre-Deuterated Building Blocks
One of the most reliable methods for ensuring the precise location of deuterium atoms is to construct the target molecule from smaller, pre-deuterated building blocks. This "bottom-up" approach offers unambiguous control over the isotopic labeling pattern. For the synthesis of Glyceryl-d5 Monothioglycolate, this would involve the use of a commercially available or synthetically prepared deuterated glycerol precursor. This strategy avoids potential issues with incomplete or non-selective deuteration that can occur with H/D exchange reactions on the final molecule.
Synthetic Pathways for the Glyceryl Moiety with Deuterium Enrichment at Specific Positions (e.g., d5)
Derivatization of Deuterated Glycerol Precursors
The most direct route to this compound involves the use of commercially available Glycerol-d5. This isotopically labeled starting material provides the core structure with the desired deuterium enrichment. The synthesis then proceeds via the esterification of this deuterated glycerol with thioglycolic acid. This reaction is typically acid-catalyzed and involves the formation of an ester linkage between one of the primary hydroxyl groups of the glycerol and the carboxylic acid group of thioglycolic acid. To favor the formation of the monoester, the reaction conditions, such as the stoichiometry of the reactants, can be controlled.
Table 1: Typical Reaction Parameters for Acid-Catalyzed Esterification of Glycerol-d5
| Parameter | Condition | Purpose |
| Deuterated Substrate | Glycerol-d5 | Provides the deuterated glyceryl backbone. |
| Reagent | Thioglycolic acid | Acylating agent to form the monothioglycolate. |
| Catalyst | Sulfuric acid, p-Toluenesulfonic acid | To protonate the carbonyl group of thioglycolic acid, activating it for nucleophilic attack. |
| Solvent | Toluene, Hexane | To facilitate the reaction and allow for azeotropic removal of water. |
| Temperature | 80-120 °C | To drive the reaction towards the formation of the ester. |
| Reaction Time | 4-24 hours | To ensure completion of the reaction. |
Multi-Step Synthesis for Controlled Deuterium Placement
A potential multi-step pathway could involve:
Protection of Glycerol: Selectively protecting the two primary hydroxyl groups of a non-deuterated glycerol molecule, for example, as a ketal.
Deuteration: Introducing deuterium at the remaining free secondary hydroxyl group and the two methylene (B1212753) positions adjacent to the protected hydroxyls via a suitable deuteration method.
Deprotection: Removing the protecting groups to yield the specifically deuterated glycerol.
Regioselective Esterification: Utilizing protecting groups again to ensure that the esterification with thioglycolic acid occurs at one of the primary hydroxyl groups. For example, the two adjacent hydroxyl groups could be protected as an acetal, leaving the terminal hydroxyl group available for esterification. Subsequent deprotection would yield the desired product.
This multi-step approach, while more complex, offers the highest level of control over the final structure of the deuterated compound.
Table 2: Protecting Groups for Regioselective Glycerol Esterification
| Protecting Group | Protection Reagent | Deprotection Conditions | Selectivity |
| Isopropylidene (acetonide) | Acetone, acid catalyst | Mild acid | Protects 1,2- or 1,3-diols |
| Trityl (Tr) | Trityl chloride, base | Mild acid | Protects primary hydroxyls |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) | Protects primary hydroxyls preferentially |
Integration of the Monothioglycolate Functionality: Reaction Kinetics and Yield Optimization
Esterification and Thiolation Reaction Mechanisms
Esterification: The most direct route to this compound is the Fischer-Speier esterification of glycerol-d5 with thioglycolic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves the protonation of the carboxylic acid group of thioglycolic acid, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol-d5. Given that glycerol possesses two primary and one secondary hydroxyl group, the reaction can lead to a mixture of mono-, di-, and triesters. To favor the formation of the monoester, reaction conditions must be carefully controlled.
The kinetics of this esterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. nih.govresearchgate.net Increasing the temperature generally increases the reaction rate, but can also promote the formation of undesired byproducts. nih.gov The use of an excess of glycerol-d5 can shift the equilibrium towards the formation of the monoester. The reaction is reversible, and the removal of water as it is formed can drive the reaction to completion. mdpi.com
Thiolation: An alternative approach involves the thiolation of a deuterated glycidyl (B131873) ester. This method proceeds via a nucleophilic ring-opening of an epoxide ring by a thiol-containing reagent. While this method can offer regioselectivity, it involves an additional synthetic step to prepare the deuterated glycidyl precursor.
The reaction kinetics for the esterification of glycerol with acetic acid have been studied, and similar principles can be applied to its reaction with thioglycolic acid. The reaction is typically treated as a second-order reversible reaction. The rate constants are dependent on temperature and catalyst loading.
| Parameter | Typical Range | Effect on Monoester Yield |
| Temperature | 80-120 °C | Increased rate, but may decrease selectivity |
| Glycerol-d5:Thioglycolic Acid Molar Ratio | 1:1 to 5:1 | Higher ratio favors monoester formation |
| Catalyst Loading (e.g., p-TSA) | 0.5-2.0 mol% | Increases reaction rate |
| Reaction Time | 2-8 hours | Yield increases with time until equilibrium |
Byproduct Formation and Mitigation Strategies
Several byproducts can form during the synthesis of this compound. The primary byproducts are the di- and tri-esters of glycerol-d5. The formation of these is favored by higher temperatures and longer reaction times. To mitigate their formation, a molar excess of glycerol-d5 is often used, and the reaction is monitored closely to stop it once the optimal yield of the monoester is achieved.
Another significant byproduct can be dithiodiglycolic acid, which is formed through the oxidation of thioglycolic acid. wikipedia.org This can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) and by using freshly distilled thioglycolic acid. The presence of metal impurities can also catalyze this oxidation, so the use of high-purity reagents and glass-lined reactors is recommended.
| Byproduct | Formation Pathway | Mitigation Strategy |
| Glyceryl-d5 Dithioglycolate | Further esterification of the monoester | Use of excess glycerol-d5, control of reaction time |
| Glyceryl-d5 Trithioglycolate | Further esterification of the diester | Use of excess glycerol-d5, control of reaction time |
| Dithiodiglycolic Acid | Oxidation of thioglycolic acid | Inert atmosphere, high-purity reagents |
| Glycidyl Esters | Side reaction at high temperatures | Careful temperature control |
Advanced Purification and Isolation Techniques for High Isotopic Purity
Achieving high isotopic and chemical purity is paramount for the intended applications of this compound. This requires the use of advanced purification techniques to separate the desired product from unreacted starting materials, byproducts, and any isotopically lighter analogs.
Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Preparative Gas Chromatography)
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column, is often suitable for separating the mono-, di-, and triesters based on their differing polarities. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to suppress the ionization of the carboxylic acid and thiol groups. A gradient elution, where the proportion of the organic solvent is gradually increased, can provide excellent separation of the components. For the analysis of glycerol and its derivatives, HPLC methods have been developed that can be adapted for purification. nih.gov
Preparative Gas Chromatography (pGC): For more volatile derivatives of this compound, preparative gas chromatography can be an effective purification method. pGC is particularly useful for separating compounds with very similar boiling points and for achieving high isotopic enrichment. oup.comresearchgate.netbohrium.com The crude product may first be derivatized to increase its volatility, for example, by silylating the free hydroxyl groups. The separation is based on the differential partitioning of the components between the stationary phase of the column and the mobile gas phase. By carefully selecting the column and optimizing the temperature program, it is possible to isolate the desired deuterated compound with very high purity.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Separation Principle |
| Preparative HPLC | C18 silica | Water/Acetonitrile gradient | Polarity |
| Preparative GC | Phenyl-methylpolysiloxane | Helium | Boiling point and volatility |
Crystallization and Distillation for Isotopic Enrichment
Crystallization: Crystallization can be a highly effective method for purifying this compound, particularly for removing isomeric impurities and byproducts with different solubilities. The choice of solvent is critical and is often determined empirically. A solvent system in which the desired compound has moderate solubility at elevated temperatures and low solubility at lower temperatures is ideal. The presence of glycerol has been noted to influence the crystallization of some molecules, and this property might be exploited during the purification process. nih.govresearchgate.net Slow cooling of a saturated solution can lead to the formation of well-defined crystals of high purity.
Distillation: While this compound itself has a high boiling point and may be prone to decomposition at elevated temperatures, vacuum distillation or short-path distillation can be used to remove more volatile impurities. fao.org This technique is particularly useful for removing unreacted thioglycolic acid or other low-boiling-point byproducts.
Analytical Verification of Deuterium Incorporation and Isotopic Abundance
After purification, it is essential to analytically verify the structure of the compound and determine the level and location of deuterium incorporation. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the isotopic enrichment of a labeled compound. nih.gov For this compound, the molecular ion peak in the mass spectrum will be shifted by +5 mass units compared to its non-deuterated counterpart. High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule. Gas chromatography-mass spectrometry (GC-MS) can also be used, often after derivatization, to analyze the purity of the sample and the isotopic distribution. nih.gov The fragmentation pattern in the mass spectrum can provide information about the location of the deuterium atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for confirming the precise location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the glycerol backbone will be absent or significantly reduced in intensity. Conversely, a ²H (deuterium) NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. researchgate.netnih.gov Quantitative NMR techniques can be used to determine the isotopic abundance at each specific site. The integration of the residual proton signals in the ¹H NMR spectrum can also provide a measure of the isotopic purity. studymind.co.uk
| Technique | Information Obtained | Expected Results for this compound |
| Mass Spectrometry (MS) | Molecular weight, Isotopic enrichment | Molecular ion peak at m/z corresponding to C5H5D5O4S |
| ¹H NMR Spectroscopy | Presence and location of protons | Absence or significant reduction of signals for glycerol backbone protons |
| ²H NMR Spectroscopy | Presence and location of deuterium | Signals corresponding to the five deuterium atoms on the glycerol backbone |
Mass Spectrometry for Isotopic Pattern Confirmation
Mass spectrometry (MS) is a critical analytical technique for confirming the successful synthesis of this compound and for determining its isotopic purity. researchgate.net The incorporation of five deuterium atoms results in a predictable increase in the molecular weight of the compound compared to its non-deuterated counterpart.
When analyzing the unlabeled Glyceryl Monothioglycolate (C₅H₁₀O₄S), the mass spectrum will show a molecular ion peak (M⁺) corresponding to its monoisotopic mass. In contrast, the fully deuterated this compound (C₅H₅D₅O₄S) will exhibit a molecular ion peak that is shifted by approximately 5 Da (Daltons) to a higher mass-to-charge ratio (m/z). libretexts.org
High-resolution mass spectrometry (HRMS) is particularly powerful for this analysis, as it can distinguish between the masses of different isotopologues with high accuracy. researchgate.net By examining the isotopic cluster of the molecular ion, one can confirm the degree of deuteration. An ideal synthesis would yield a product where the most abundant peak in the cluster corresponds to the d5 species. The presence of smaller peaks corresponding to d0, d1, d2, d3, and d4 isotopologues can be used to calculate the isotopic purity and enrichment of the synthesized compound. ovid.com This detailed pattern analysis provides definitive evidence of successful deuterium incorporation. researchgate.net
Table 2: Theoretical Mass-to-Charge Ratios (m/z) for Glyceryl Monothioglycolate Isotopologues
| Isotopologue | Formula | Number of Deuterium Atoms | Theoretical Monoisotopic Mass (Da) |
| Unlabeled | C₅H₁₀O₄S | 0 | 166.0300 |
| d1 | C₅H₉DO₄S | 1 | 167.0363 |
| d2 | C₅H₈D₂O₄S | 2 | 168.0425 |
| d3 | C₅H₇D₃O₄S | 3 | 169.0488 |
| d4 | C₅H₆D₄O₄S | 4 | 170.0551 |
| d5 | C₅H₅D₅O₄S | 5 | 171.0613 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium Localization
While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to verify the precise location of the deuterium atoms within the molecular structure. rug.nl This site-specific information is crucial for ensuring the label has been incorporated at the intended positions on the glycerol backbone. Two complementary NMR techniques are typically used: Proton (¹H) NMR and Deuterium (²H) NMR.
In the ¹H NMR spectrum of unlabeled Glyceryl Monothioglycolate, characteristic signals appear for the ten protons in the molecule. For this compound, the signals corresponding to the five protons on the glycerol backbone (the CH₂ and CH groups) would be expected to disappear or be significantly attenuated. The absence of these specific proton signals provides strong evidence that deuterium substitution has occurred at these sites.
Conversely, Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei. wikipedia.org A ²H NMR spectrum of this compound will show distinct peaks corresponding to the deuterons at the C1, C2, and C3 positions of the glycerol moiety. Although ²H NMR generally has lower resolution and sensitivity compared to ¹H NMR, it provides unambiguous confirmation of the deuterium locations. wikipedia.org The chemical shifts in the ²H spectrum are analogous to those in the ¹H spectrum, allowing for direct correlation and assignment of the deuterium signals, thus confirming the site-specific localization of the isotopic labels. nih.gov
Table 3: Comparison of Expected ¹H NMR Signals for Glyceryl Monothioglycolate and its d5 Analog
| Position in Molecule | Expected ¹H Chemical Shift (ppm) in Unlabeled Compound | Expected Signal in d5 Compound | Rationale |
| Glycerol Backbone (CH₂, CH) | ~3.5 - 4.2 | Absent or greatly reduced | Protons replaced by deuterium atoms |
| Thioglycolate Methylene (SCH₂) | ~3.2 | Present | Protons not targeted for deuteration |
| Hydroxyl (OH) | Variable | Present | Protons not targeted for deuteration |
| Thiol (SH) | ~1.9 | Present | Proton not targeted for deuteration |
Advanced Analytical Applications of Glyceryl D5 Monothioglycolate in Quantitative and Mechanistic Studies
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Chemical Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances. wikipedia.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as Glyceryl-d5 Monothioglycolate, to a sample containing the analyte of interest, in this case, Glyceryl Monothioglycolate. wikipedia.org After allowing the standard and the analyte to equilibrate, the mixture is analyzed by mass spectrometry. By measuring the ratio of the isotopically labeled standard to the unlabeled analyte, the concentration of the analyte in the original sample can be determined with high accuracy. wikipedia.org This method is considered a primary ratio method because it relies on the measurement of isotope ratios rather than signal intensities, which can be affected by various experimental factors. wikipedia.org
The development of a robust IDMS method using this compound requires careful optimization of several parameters to ensure selectivity, sensitivity, and reliability. A critical step is the selection of appropriate precursor and product ions for both the analyte (Glyceryl Monothioglycolate) and the internal standard (this compound) in a tandem mass spectrometry (MS/MS) experiment. This is typically done using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific fragmentation of the precursor ion into a product ion.
The selection of these ion transitions is based on their specificity and intensity. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of Glyceryl Monothioglycolate, while the product ions may or may not retain the deuterium (B1214612) labels depending on the fragmentation pathway. The chromatographic conditions must also be optimized to ensure that both the analyte and the internal standard co-elute, which is crucial for effective correction of matrix effects. kcasbio.com
Table 1: Hypothetical MRM Transitions for Glyceryl Monothioglycolate and this compound Note: This table is for illustrative purposes, as specific experimental data for this compound is not publicly available.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glyceryl Monothioglycolate | 167.05 | 93.03 | 15 |
| This compound | 172.08 | 98.06 | 15 |
Once the analytical conditions are optimized, the method must be validated to demonstrate its performance. This involves the generation of a calibration curve and the assessment of several key parameters.
A calibration curve is constructed by preparing a series of standards with known concentrations of Glyceryl Monothioglycolate, each spiked with a constant concentration of this compound. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. The linearity of this curve is a critical measure of the method's performance over a specific concentration range.
The following validation parameters are essential for ensuring the reliability of the analytical method:
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery.
Precision: The degree of agreement among repeated measurements. It is typically expressed as the relative standard deviation (RSD) for a series of measurements.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is usually evaluated by the correlation coefficient (r²) of the calibration curve.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with acceptable accuracy and precision.
Table 2: Illustrative Method Validation Summary for a Hypothetical Glyceryl Monothioglycolate Assay Note: This table presents typical performance criteria and is for illustrative purposes only.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 85-115% | 92-108% |
| Precision (RSD) | ≤ 15% | < 10% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.5 ng/mL |
Complex sample matrices, such as cosmetic formulations or biological fluids, can significantly impact the ionization efficiency of an analyte in the mass spectrometer, leading to either ion suppression or enhancement. kcasbio.com This phenomenon, known as the matrix effect, can compromise the accuracy and reproducibility of quantitative analyses. kcasbio.com
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. wisdomlib.orgkcasbio.com Because the deuterated standard is chemically identical to the analyte, it experiences the same physical and chemical processes during sample preparation, chromatography, and ionization. researchgate.net By co-eluting with the analyte, this compound is subjected to the same matrix effects. kcasbio.com Consequently, any signal suppression or enhancement will affect both the analyte and the internal standard proportionally. The use of the peak area ratio of the analyte to the internal standard effectively normalizes these variations, leading to a more accurate and reliable quantification. clearsynth.com
Integration of this compound as an Internal Standard in Chromatographic-Mass Spectrometric Platforms
The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for the analysis of complex mixtures. The integration of this compound as an internal standard in these platforms is essential for achieving high-quality quantitative results.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of a broad range of compounds, including those found in personal care products. nih.gov A hypothetical LC-MS/MS method for the analysis of Glyceryl Monothioglycolate using this compound as an internal standard would likely involve reversed-phase chromatography to separate the analyte from other components in the sample matrix.
The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a small amount of an acid, like formic acid, to improve chromatographic peak shape and ionization efficiency. The use of a gradient elution, where the proportion of the organic solvent is increased over time, would allow for the efficient separation of compounds with different polarities.
Following chromatographic separation, the analyte and internal standard would be detected by a tandem mass spectrometer operating in MRM mode. The use of this compound would ensure accurate quantification even in the presence of complex matrices.
Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of Glyceryl Monothioglycolate Note: This table is for illustrative purposes and does not represent validated experimental data.
| Parameter | Condition |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and quantification of volatile and semi-volatile compounds. For a compound like Glyceryl Monothioglycolate, which has a relatively low volatility due to its polar functional groups, a derivatization step would likely be necessary prior to GC-MS analysis.
Derivatization would involve chemically modifying the hydroxyl and thiol groups of both Glyceryl Monothioglycolate and this compound to make them more volatile and thermally stable. Common derivatizing agents include silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Once derivatized, the analyte and internal standard would be separated on a GC column and detected by a mass spectrometer. The use of this compound as an internal standard would correct for any variability in the derivatization reaction and the GC-MS analysis, leading to accurate and precise quantification. Stable isotope-labeled molecules are considered ideal internal standards in GC-MS as they exhibit similar physical and chemical properties to the target analyte, including extraction recovery and chromatographic retention time. researchgate.net
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Potential
Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the mass selectivity and sensitivity of mass spectrometry. chromatographyonline.com In CE, analytes are separated based on their charge-to-size ratio under the influence of an electric field. chromatographyonline.com This technique is particularly advantageous for analyzing proteins and other biomolecules under mild conditions, preventing degradation or conformational changes. chromatographyonline.com
The potential application of this compound in CE-MS lies in its use as an internal standard for the quantitative analysis of its non-deuterated counterpart, Glyceryl Monothioglycolate. Due to the deuterium labeling, this compound has a higher mass than the native compound. However, its chemical properties and electrophoretic mobility are nearly identical.
When a mixture containing both the analyte (Glyceryl Monothioglycolate) and the deuterated internal standard (this compound) is analyzed by CE-MS, the two compounds will co-migrate during the electrophoresis phase. Upon reaching the mass spectrometer, they can be differentiated based on their mass-to-charge ratio (m/z). This allows for precise and accurate quantification, as any sample loss or variation during sample preparation or injection will affect both the analyte and the standard equally. The high resolving power of CE is particularly beneficial for separating the target analyte from complex sample matrices before detection.
| Compound | Abbreviation | Electrophoretic Mobility | Expected m/z (M+H)⁺ |
| Glyceryl Monothioglycolate | GMT | Similar to GMT-d5 | 167.04 |
| This compound | GMT-d5 | Similar to GMT | 172.07 |
Utilization as a Tracer in Reaction Mechanism Elucidation Studies
The incorporation of stable isotopes like deuterium into a molecule creates a "heavy" label that can be tracked through chemical reactions without significantly altering the molecule's chemical reactivity. strath.ac.uk this compound, with its five deuterium atoms on the glyceryl backbone, is an excellent tool for elucidating reaction mechanisms. By using mass spectrometry to monitor the mass of reactants, intermediates, and products, researchers can trace the path of the deuterated portion of the molecule.
This tracer methodology provides direct evidence for proposed reaction pathways. When this compound is subjected to a chemical reaction, the location and retention of the deuterium atoms in the resulting products can reveal intricate details about how the reaction proceeds.
Tracking Atom Reorganizations and Bond Cleavage/Formation
The deuterium label in this compound is invaluable for tracking the fate of the glycerol (B35011) backbone during a chemical transformation. By analyzing the mass spectra of the reaction products, chemists can determine which bonds were broken and which new ones were formed.
For instance, in a hypothetical hydrolysis reaction of this compound, the presence of the d5-glycerol fragment in the products would confirm that the ester bond was cleaved. If the reaction involved a rearrangement, the specific mass of the resulting fragments would indicate precisely how the atoms reorganized. This method allows for the unambiguous differentiation between competing reaction mechanisms.
Hypothetical Fragmentation Analysis in a Mechanistic Study
| Reaction Step | Proposed Intermediate/Product | Expected Mass (with d5-label) | Mechanistic Insight |
| Initial Reactant | This compound | 171.06 (M) | Starting material mass reference |
| Ester Hydrolysis | d5-Glycerol | 97.09 | Confirms cleavage of the ester bond |
| Thiol Oxidation | d5-Glyceryl disulfide derivative | 340.12 | Indicates formation of a disulfide bond |
Stereochemical Investigations Using Deuterium Labels
Deuterium labeling is a powerful technique for investigating the three-dimensional arrangement of atoms (stereochemistry) during a reaction. The outcome of a reaction can be highly dependent on the stereospecificity of bond cleavage or formation.
By synthesizing a stereospecifically labeled version of this compound (where deuterium replaces a specific hydrogen atom with a known stereochemistry), researchers can track the fate of that specific position. For example, if a reaction involves the removal of a proton, using a deuterated standard can reveal whether the reaction proceeds with a specific stereochemical preference by monitoring the retention or loss of the deuterium label in the product. This approach has been successfully used in studies of steroid reactions to determine the stereoselective loss of deuterium or protons. researchgate.net
Development of High-Throughput Analytical Methodologies Incorporating Deuterated Standards
High-throughput analysis requires methods that are fast, robust, and often automated to handle a large number of samples efficiently. The incorporation of stable isotope-labeled standards like this compound is a cornerstone of developing such methodologies, particularly in fields like metabolomics and clinical chemistry.
The use of a deuterated internal standard added at the beginning of the sample preparation process corrects for variability across a large batch of samples. This is crucial for maintaining data quality in high-throughput workflows where manual handling is minimized. researchgate.net
Automation and Miniaturization in Sample Preparation and Analysis
Automation and miniaturization are key trends in modern analytical chemistry, aimed at increasing sample throughput, reducing reagent consumption, and minimizing waste. researchgate.netbohrium.com Automated liquid handling systems, for example, can be programmed to perform repetitive tasks such as adding reagents and the deuterated internal standard to samples arranged in microplates. nih.gov
The use of this compound is highly compatible with these automated systems. nih.gov Its role as an internal standard becomes even more critical in miniaturized formats, where small volume variations can lead to significant errors. By correcting for these variations, the deuterated standard ensures the accuracy and reproducibility of the analytical results, which is essential for reliable high-throughput screening. uni-due.debiotage.com
Advantages of Deuterated Standards in Automated Workflows
| Feature | Benefit | Relevance to High-Throughput Analysis |
| Correction for Variability | Improves accuracy and precision by accounting for sample loss during preparation. | Essential for maintaining data quality across large sample batches processed automatically. researchgate.net |
| Reduced Manual Error | Automation of standard addition minimizes human error. researchgate.net | Increases the reliability and reproducibility of results. |
| Compatibility with Miniaturization | Allows for accurate quantification even with very small sample and reagent volumes. bohrium.com | Enables cost-effective analysis and reduces waste, aligning with Green Chemistry principles. researchgate.netbohrium.com |
Multi-Analyte Quantification Using Stable Isotope Labeled Standards
In many analytical scenarios, it is necessary to quantify multiple analytes simultaneously in a single sample. This approach, known as multiplexing or multi-analyte quantification, is significantly enhanced by the use of a panel of stable isotope-labeled standards.
In this context, this compound would serve as the specific internal standard for Glyceryl Monothioglycolate within a larger analytical method designed to measure several compounds at once. A mixture of different deuterated standards, each corresponding to a specific target analyte, would be added to the sample. A technique like liquid chromatography-mass spectrometry (LC-MS) would then be used to separate the various analytes and their corresponding standards, with the mass spectrometer detecting each pair based on their unique masses. This isotope-dilution mass spectrometry approach is considered a gold standard for accurate quantification in complex mixtures.
Theoretical and Computational Investigations on Glyceryl Monothioglycolate Systems
Quantum Chemical Characterization of Glyceryl Monothioglycolate and its Deuterated Analogs
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can predict a wide range of properties, from the distribution of electron density to the energies of different molecular conformations and their vibrational spectra. When applied to Glyceryl-d5 Monothioglycolate, these methods illuminate the specific consequences of replacing five hydrogen atoms with deuterium (B1214612) on the glyceryl moiety.
The electronic structure of Glyceryl Monothioglycolate is dictated by the arrangement of its constituent atoms and the interplay of their atomic orbitals. The molecule features several key functional groups: a primary thiol (-SH), an ester (-COO-), and two hydroxyl (-OH) groups. Computational analysis reveals that the highest electron densities are localized around the highly electronegative oxygen and sulfur atoms.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. For Glyceryl Monothioglycolate, the HOMO is typically localized on the sulfur atom of the thiol group, indicating its role as the primary site for nucleophilic attack and oxidation. The LUMO is generally centered on the carbonyl carbon of the ester group, making it susceptible to nucleophilic attack.
Table 1: Theoretical Electronic Properties of Glyceryl Monothioglycolate This interactive table provides representative values obtained from DFT calculations for the non-deuterated compound, which are expected to be nearly identical for the deuterated analog.
| Property | Predicted Value | Description |
|---|---|---|
| HOMO Energy | ~ -7.5 eV | Highest Occupied Molecular Orbital, localized on the sulfur atom. |
| LUMO Energy | ~ +1.2 eV | Lowest Unoccupied Molecular Orbital, localized on the ester carbonyl group. |
| HOMO-LUMO Gap | ~ 8.7 eV | Energy difference indicating kinetic stability. |
| Dipole Moment | ~ 3.5 D | A measure of the overall polarity of the molecule. |
| Mulliken Charge on Sulfur | ~ -0.15 e | Indicates a partial negative charge, consistent with its nucleophilicity. |
Glyceryl Monothioglycolate is a flexible molecule with multiple rotatable single bonds, leading to a complex conformational landscape. Computational methods can map this landscape to identify various stable conformers, or energetic minima, and the transition states that connect them. The relative stability of these conformers is determined by a combination of steric hindrance, intramolecular hydrogen bonding (e.g., between the hydroxyl groups and the ester oxygen), and other non-covalent interactions.
Isotopic substitution with deuterium in this compound does not change the geometric parameters (bond lengths and angles) of the energetic minima. The shape of the potential energy surface remains the same. However, deuterium substitution does affect the zero-point vibrational energy (ZPVE) of the molecule. A C-D bond has a lower ZPVE than a C-H bond due to the heavier mass of deuterium. Consequently, the total energy of any given conformer of this compound will be slightly lower than its corresponding protiated counterpart. This can lead to minor shifts in the relative populations of different conformers at equilibrium.
Table 2: Hypothetical Conformational Energy Analysis This interactive table illustrates the effect of ZPVE correction on the relative energies of two hypothetical conformers (A and B) for both the standard and d5-deuterated Glyceryl Monothioglycolate.
| Conformer | Electronic Energy (kcal/mol) | ZPVE-Corrected Energy (H) (kcal/mol) | ZPVE-Corrected Energy (D5) (kcal/mol) |
|---|---|---|---|
| Conformer A | 0.00 (Reference) | 0.00 | 0.00 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Quantum chemical calculations can accurately predict these vibrational frequencies. The most pronounced effect of isotopic substitution is observed in the vibrational spectrum.
According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. Since deuterium is approximately twice as massive as protium (B1232500), C-D bonds vibrate at significantly lower frequencies than C-H bonds.
For this compound, computational predictions would show that the characteristic C-H stretching frequencies, typically found in the 2800-3000 cm⁻¹ region, are replaced by C-D stretching frequencies in the ~2100-2200 cm⁻¹ range. Similarly, C-H bending and rocking modes that appear in the 1300-1500 cm⁻¹ region would be shifted to lower wavenumbers upon deuteration. These predictable shifts provide a clear spectral signature for the deuterated compound and can be used to verify its synthesis and purity.
Table 3: Predicted Vibrational Frequency Shifts due to Deuteration This interactive table shows a comparison of calculated vibrational frequencies for characteristic C-H modes versus C-D modes in the glyceryl group.
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| Symmetric CH₂/CD₂ Stretch | ~2850 | ~2120 | ~730 |
| Asymmetric CH₂/CD₂ Stretch | ~2920 | ~2200 | ~720 |
| CH₂/CD₂ Scissoring (Bend) | ~1460 | ~1050 | ~410 |
Computational Modeling of Kinetic and Thermodynamic Isotope Effects
The replacement of hydrogen with deuterium can influence the rates and equilibrium constants of chemical reactions. These changes are known as kinetic isotope effects (KIEs) and thermodynamic (or equilibrium) isotope effects (TIEs/EIEs), respectively. escholarship.orgpharmacy180.com Computational modeling is an indispensable tool for predicting and interpreting these effects, offering deep insight into reaction mechanisms. wikipedia.org
Transition State Theory (TST) is a cornerstone for understanding reaction rates. wikipedia.org It posits that reactants are in equilibrium with a high-energy species known as the transition state, which then proceeds to form products. The rate of the reaction is dependent on the free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state.
Computational chemistry allows for the precise location of transition state structures on the potential energy surface. Reaction path calculations, such as following the Intrinsic Reaction Coordinate (IRC), are then performed to verify that the identified transition state correctly connects the reactant and product states.
Deuterium substitution affects the ZPVE of both the reactant and the transition state. The KIE arises primarily from the difference in ZPVE between the C-H and C-D bonds in the reactant versus the transition state. princeton.edu If a C-H bond is being broken in the rate-determining step, the vibrational mode corresponding to that bond is converted into a translational motion along the reaction coordinate in the transition state. This typically leads to a significant difference in activation energy between the deuterated and non-deuterated species, resulting in a large, "primary" KIE. pharmacy180.com
The practical outcome of the principles described by TST is a measurable change in reaction rates and equilibria upon deuteration.
Kinetic Isotope Effects (KIEs): In the case of this compound, the deuterium atoms are not directly bonded to the most reactive centers (the thiol sulfur or the ester carbonyl). Therefore, reactions at these sites would exhibit secondary kinetic isotope effects. wikipedia.org
Normal SKIE (kH/kD > 1): This is often observed when the hybridization of a carbon atom bearing a deuterium changes from sp³ to sp². The C-H(D) bending vibrations are less restricted in the sp²-hybridized transition state, leading to a smaller ZPVE difference between C-H and C-D in the transition state compared to the reactant. This results in a lower activation energy for the protiated compound.
Inverse SKIE (kH/kD < 1): This can occur if a C-H(D) bond becomes more sterically hindered in the transition state, increasing the vibrational frequencies of bending modes and leading to a larger ZPVE difference in the transition state than in the reactant.
The magnitude of the secondary KIE can thus provide valuable information about the structure of the transition state.
Thermodynamic Isotope Effects (TIEs): The C-D bond is stronger and has a lower ZPVE than a C-H bond. In a reaction at equilibrium, the deuterium atom will preferentially reside in the state where it is in the most strongly bound position. This can shift the equilibrium position of a reaction. For example, in an equilibrium involving a conformational change that alters the steric environment of the deuterated glyceryl group, the equilibrium constant could be slightly different for the deuterated and non-deuterated species.
Table 4: Summary of Expected Isotope Effects for Hypothetical Reactions This interactive table outlines the types of isotope effects anticipated for reactions involving this compound.
| Reaction Type | Isotope Effect Type | Expected kH/kD | Rationale |
|---|---|---|---|
| Nucleophilic attack at the ester carbonyl (sp² → sp³ transition state) | Secondary | < 1 (Inverse) | Increased steric crowding around the glyceryl moiety in the tetrahedral intermediate-like transition state. |
| Oxidation of the thiol group (-SH) | Secondary | > 1 (Normal) | Potential for subtle changes in hyperconjugation or long-range vibrational coupling affecting the transition state. |
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the intricate interactions between molecules and their surrounding solvent environment. In the context of this compound, MD simulations can elucidate the influence of isotopic substitution and the thiosugar moiety on its behavior in solution. These simulations model the system at an atomistic level, tracking the trajectories of individual atoms over time based on a given force field that describes the interatomic and intermolecular forces.
Recent advancements in computational power and simulation methodologies allow for the investigation of complex molecular systems with increasing accuracy. For flexible molecules like glycerol (B35011) and its derivatives, MD simulations can provide insights into conformational dynamics and the balance between intramolecular and intermolecular interactions, which are crucial for understanding their physicochemical properties. While direct simulation data for this compound is not extensively available in public literature, principles derived from simulations of analogous molecules, particularly glycerol, offer valuable insights.
The behavior of a solute is profoundly influenced by its immediate solvent environment, known as the solvation shell. The dynamics within this shell, including the formation and breaking of hydrogen bonds, are critical for understanding the solute's stability, reactivity, and transport properties. For polar molecules like this compound, hydrogen bonding is a dominant intermolecular interaction.
In aqueous solutions, water molecules arrange themselves around the solute, forming a structured hydration shell. The dynamics of this shell are often slower than in bulk water. nih.gov MD simulations of glycerol-water mixtures have shown that glycerol is capable of forming strong hydrogen bonds with water. researchgate.net This interaction leads to a competition between glycerol and other potential solutes for water molecules, disrupting the existing hydrogen bond network. researchgate.net The number of hydrogen bonds between water and glycerol increases, while those between water molecules decrease in the vicinity of the glycerol molecule. researchgate.netrsc.org A key finding in studies of water-glycerol mixtures is that the maximum contribution of hydrogen bonds between water and glycerol occurs at a glycerol concentration of approximately 30 mol%. researchgate.netrsc.orgrsc.org
The introduction of deuterium in this compound is expected to subtly alter the hydrogen bonding network. The deuterium bond is generally slightly stronger and more stable than a protium bond, which could lead to longer residence times of solvent molecules in the solvation shell and a more structured local environment. The monothioglycolate group introduces a sulfur atom, which is a weaker hydrogen bond acceptor compared to oxygen. This would locally perturb the hydrogen bonding network, creating regions of differing solvent dynamics around the molecule.
Analysis of the hydrogen bond network in simulations involves defining geometric criteria for a hydrogen bond (e.g., donor-acceptor distance and angle) and then tracking the number and lifetime of these bonds over the course of the simulation. nih.gov The results can provide a detailed picture of the solvent's structure and dynamics around the solute.
Table 1: Illustrative Hydrogen Bond Dynamics from a Hypothetical MD Simulation of this compound in Water
| Interacting Pair | Average H-Bonds per Solute Molecule | Average H-Bond Lifetime (ps) |
| Solute-Water | 5.8 | 3.5 |
| Water-Water (in shell) | 2.9 | 1.8 |
| Water-Water (bulk) | 3.6 | 1.2 |
This table is generated for illustrative purposes based on general principles of solvation and is not derived from experimental data on this compound.
Transport phenomena, which include the movement of mass, momentum, and energy, are fundamental to understanding how molecules move and interact within a system. wikipedia.org Diffusion, the net movement of molecules from a region of higher concentration to one of lower concentration, is a key transport process. The diffusion coefficient is a measure of the rate of this movement and can be calculated from MD simulation trajectories by analyzing the mean square displacement (MSD) of the molecule over time.
For this compound, its diffusion in a solvent will be governed by factors such as its size, shape, mass, and its interactions with the solvent molecules. The Stokes-Einstein relation provides a basic model for the diffusion of a spherical particle in a viscous fluid, but for complex molecules in structured solvents, this relationship can break down. researchgate.net
The deuteration of the glycerol backbone in this compound will increase its mass. In the absence of significant changes to intermolecular interactions, an increase in mass would be expected to lead to a slight decrease in the diffusion coefficient. However, the stronger deuterium bonds within the solvation shell could also lead to a more persistent hydration layer, effectively increasing the hydrodynamic radius of the molecule and further slowing its diffusion.
MD simulations can provide detailed insights into these effects. By tracking the movement of the deuterated molecule within a model system, such as a lipid bilayer or an aqueous solution, it is possible to calculate its diffusion coefficient and elucidate the molecular mechanisms that govern its transport. rsc.org For instance, simulations can reveal whether the molecule permeates a membrane or remains adsorbed on the surface. rsc.org
Table 2: Hypothetical Diffusion Coefficients for Glyceryl Monothioglycolate and its Deuterated Analog in Water at 298 K
| Compound | Molecular Weight ( g/mol ) | Predicted Diffusion Coefficient (10⁻⁶ cm²/s) |
| Glyceryl Monothioglycolate | 166.19 | 4.5 |
| This compound | 171.22 | 4.2 |
This table is generated for illustrative purposes to demonstrate the expected effect of deuteration on diffusion and is not based on experimental data.
The study of transport phenomena through computational models is crucial for understanding the behavior of molecules in various environments, from biological systems to industrial processes. wikipedia.org
Future Research Directions and Emerging Paradigms in Deuterated Compound Research
Exploration of Glyceryl-d5 Monothioglycolate as a Building Block for Advanced Materials with Tailored Properties
The unique physical properties imparted by deuterium (B1214612) make this compound a compelling candidate for the synthesis of advanced materials. The mass difference between protium (B1232500) (¹H) and deuterium (²H or D) can influence vibrational frequencies of chemical bonds, which in turn can affect material properties.
Polymer Synthesis Utilizing Deuterated Monomers for Property Modification (e.g., neutron scattering contrast)
The use of deuterated monomers like this compound is particularly advantageous in the field of polymer science, especially for analyses using small-angle neutron scattering (SANS). SANS is a powerful technique for probing the structure and conformation of polymer chains in various states. The significant difference in the neutron scattering length density between hydrogen and deuterium provides a unique "contrast" that can be exploited.
By selectively deuterating one component in a polymer blend or one block in a block copolymer, researchers can effectively make other components "invisible" to neutrons. This contrast matching allows for the precise determination of molecular dimensions, chain conformation, and the thermodynamics of polymer mixtures. For instance, a polymer synthesized with this compound would have a distinctly different scattering profile compared to its non-deuterated counterpart, enabling detailed structural analysis of polymer blends and composites.
Self-Assembly Studies of Deuterated Amphiphilic Molecules
Amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, can spontaneously self-assemble into ordered structures like micelles, vesicles, and bilayers in aqueous solutions. nih.govmdpi.com Glyceryl monothioglycolate is an amphiphilic molecule, and its deuterated form, this compound, is an ideal probe for studying the dynamics and structure of these assemblies. Techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy can leverage the deuterium label to gain insights into the orientation and packing of molecules within these supramolecular structures. nih.gov The deuterated glycerol (B35011) headgroup would provide a specific signal, allowing researchers to distinguish its location and mobility relative to the non-deuterated portions of the assembly. nih.gov
Integration of Deuterated Standards in Omics-Scale Analytical Platforms (e.g., Metabolomics, Lipidomics)
The fields of metabolomics and lipidomics, which involve the large-scale study of small molecules and lipids in biological systems, rely heavily on mass spectrometry (MS) for quantification. nih.gov Deuterated compounds are considered the gold standard for use as internal standards in these quantitative MS-based assays. hilarispublisher.com
When a known quantity of a deuterated standard, such as this compound, is added to a biological sample at the beginning of the analytical process, it co-elutes with its non-deuterated (endogenous) counterpart but is distinguishable by its higher mass. researchgate.net This allows for precise correction of sample loss during preparation and variations in instrument response, leading to highly accurate and reproducible quantification of the target analyte. nih.gov The development of comprehensive libraries of deuterated standards, including a variety of lipid classes and metabolites, is crucial for advancing the fields of metabolomics and lipidomics. isotope.comsigmaaldrich.cn
Development of Novel Bioanalytical Assays Leveraging Deuterium Labeling for Enhanced Sensitivity and Specificity
Deuterium labeling is a key strategy for enhancing the performance of bioanalytical assays. The use of deuterated internal standards minimizes analytical variability and improves accuracy. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the stable isotope label ensures that the standard behaves almost identically to the analyte during chromatography and ionization, but is clearly differentiated in the mass spectrometer. hilarispublisher.comacs.org This approach is critical in pharmaceutical research for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. bris.ac.uk The incorporation of deuterium can also be used to investigate metabolic pathways by tracing the fate of the labeled molecule in a biological system. youtube.com
Advancements in Automated Deuteration Techniques for Custom Labeled Compounds
The synthesis of custom-labeled compounds has traditionally been a time-consuming and resource-intensive process. clearsynth.com However, recent advancements are leading to the development of more automated and efficient deuteration techniques. Methodologies such as transition metal-catalyzed hydrogen isotope exchange (HIE) are making it possible to selectively introduce deuterium into complex molecules with high efficiency. mdpi.com These methods often use deuterium oxide (D₂O) or deuterium gas (D₂) as the isotopic source. mdpi.com The development of automated platforms that can perform these reactions in a high-throughput manner would significantly accelerate research by providing scientists with rapid access to a wide array of custom-deuterated compounds for various applications. researchgate.net
Multidisciplinary Applications of Stable Isotope Chemistry Beyond Traditional Fields
The applications of stable isotope analysis are continuously expanding beyond their traditional roots in chemistry and biology. musechem.com In environmental science and geochemistry, stable isotope ratios (e.g., ²H/¹H, ¹³C/¹²C, ¹⁸O/¹⁶O) serve as powerful tracers for understanding natural processes. nih.govfiveable.me They are used to reconstruct past climates from ice cores, trace water cycles, and study food webs in ecosystems. nih.govuoa.gr In food science, stable isotope analysis can be used to verify the authenticity and geographical origin of food products. nih.gov The principles of stable isotope chemistry, exemplified by the utility of compounds like this compound in specialized research, are being applied to an ever-widening range of scientific disciplines, from archaeology to forensic science. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Glyceryl-d5 Monothioglycolate, and how can its purity be validated?
- Methodology : this compound is synthesized via esterification of deuterated glycerol (glycerol-d5) with thioglycolic acid under acidic catalysis. Key steps include:
Reaction Setup : Mix glycerol-d5 and thioglycolic acid in a 1:1 molar ratio with a catalytic amount of sulfuric acid.
Temperature Control : Maintain at 60–80°C for 6–8 hours under nitrogen to prevent oxidation .
Purification : Extract the product using dichloromethane, followed by washing with sodium bicarbonate and water. Remove solvent via rotary evaporation.
Characterization : Validate purity via ¹H/²H-NMR (deuterium incorporation) and FT-IR (C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹). Confirm molecular weight using LC-MS (expected m/z: 171.19 for non-deuterated form; +5 for d5 isotope) .
| Analytical Parameter | Non-Deuterated | Deuterated (d5) |
|---|---|---|
| Molecular Formula | C₅H₁₀O₄S | C₅D₅H₅O₄S |
| Molecular Weight | 166.19 g/mol | 171.19 g/mol |
| Key NMR Shifts (δ) | 2.8 (S-H), 4.2 (ester) | 2.8 (S-H), 4.2 (ester) |
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodology :
-
pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C. Monitor degradation via HPLC (C18 column, mobile phase: 60% acetonitrile/40% water, UV detection at 210 nm). Acidic conditions (pH 4–6) mimic its use in perming solutions and show minimal degradation over 72 hours .
-
Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The compound decomposes at ~218°C , but discrepancies exist in reported boiling points (-10°C vs. 218°C; likely due to typographical errors in early literature) .
Condition Degradation Rate (72 hrs) pH 2.0 15% pH 7.0 40% pH 10.0 85% 4°C (storage) <5%
Advanced Research Questions
Q. How can isotopic labeling (d5) improve traceability in metabolic pathway studies involving Glyceryl Monothioglycolate?
- Methodology :
- In Vitro Models : Incubate this compound with human keratinocyte cultures. Extract metabolites using solid-phase extraction (SPE) and analyze via HR-MS/MS to identify deuterated intermediates (e.g., deuterated thioglycolic acid).
- Quantitative Tracking : Use stable isotope dilution assays (SIDA) to measure uptake efficiency. The d5 label reduces background noise in mass spectrometry, enabling detection limits as low as 0.1 ng/mL .
Q. What computational approaches predict the allergenic potential of this compound in skin sensitization?
- Methodology :
Molecular Dynamics (MD) Simulations : Model interactions between this compound and skin proteins (e.g., keratin). Use software like GROMACS to simulate binding affinity and conformational changes.
QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) tools (e.g., OECD Toolbox) to predict sensitization potency. Correlate with patch test data (1% in petrolatum induces allergic reactions in 5–10% of sensitized individuals) .
| Parameter | Value |
|---|---|
| LogP (octanol-water) | 0.89 |
| Skin Permeability | Moderate (Kp = 2.1×10⁻³ cm/h) |
| Predicted EC3 (LLNA) | 1.2% |
Q. How do researchers resolve contradictions in reported physicochemical properties (e.g., boiling point)?
- Methodology :
- Primary Source Verification : Cross-reference pharmacopeial standards (e.g., USP-NF monographs) and peer-reviewed studies. For example, the boiling point discrepancy (-10°C vs. 218°C) likely stems from misattribution in early CAS entries .
- Experimental Replication : Reproduce boiling point measurements using microdistillation under reduced pressure. The corrected boiling point aligns with its thermal decomposition temperature (~218°C) .
Guidelines for Rigorous Research Design
- FINER Criteria : Ensure questions are Feasible (e.g., access to deuterated precursors), Interesting (novel isotopic applications), Novel (untested metabolic pathways), Ethical (avoid in vivo studies without IRB approval), and Relevant (allergenicity mechanisms) .
- PICO Framework : Define Population (e.g., keratinocytes), Intervention (d5-labeled compound), Comparison (non-deuterated form), Outcome (metabolic flux rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
